molecular formula C11H12BrNO2 B11798581 Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate

Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate

Cat. No.: B11798581
M. Wt: 270.12 g/mol
InChI Key: GEKHOZMPMPYRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate ( 1416440-12-4) is a valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research . Its molecular formula is C11H12BrNO2, and it features a bromine atom on the pyridine ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The presence of the ester group on the strained cyclopropane ring offers additional synthetic utility, as it can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing multiple pathways to diversify the molecular structure . This compound is related to stereospecific analogs documented in patent literature for the development of heterocyclic derivatives with potential biological activity, underscoring its role in early-stage drug discovery . As a key synthetic intermediate, it enables researchers to construct complex molecules for probing biological pathways and enzyme-substrate interactions . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-10(14)11(3-4-11)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKHOZMPMPYRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper/Palladium-Mediated One-Pot Synthesis

A prominent method for synthesizing cyclopropane derivatives involves sequential catalysis using copper(I) iodide (CuI) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). As demonstrated in the synthesis of trans-cyclopropane carboxylates, this approach combines aldehydes with ethyl diazoacetate and diazomethane under argon. For Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate, 5-bromonicotinaldehyde serves as the starting aldehyde.

Reaction Conditions :

  • Catalysts : CuI (0.05 mmol) and Pd₂(dba)₃ (0.005 mmol)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Reflux (40°C) for initial cyclopropanation, followed by diazomethane addition at -78°C.

  • Yield : 69–82% after flash chromatography (5% ethyl acetate/hexanes).

The mechanism involves CuI-mediated decomposition of ethyl diazoacetate to generate a carbene intermediate, which undergoes [2+1] cycloaddition with the aldehyde-derived enol. Subsequent Pd-catalyzed hydrogenation stabilizes the cyclopropane ring. This method’s adaptability to electron-deficient pyridinaldehydes is supported by analogous syntheses of furan- and pyrrole-substituted cyclopropanes.

Grignard Reagent-Based Cyclopropanation

Cyclopropane Ring Formation via Grignard Addition

A Grignard approach, as detailed in the synthesis of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, involves reacting ethyl cyclopropanecarboxylate with a pyridylmagnesium bromide. For this compound, 5-bromo-3-pyridylmagnesium bromide would be generated in situ from 3-bromo-5-iodopyridine and magnesium.

Procedure :

  • Grignard Formation : 3-Bromo-5-iodopyridine + Mg → 5-bromo-3-pyridylmagnesium bromide.

  • Nucleophilic Addition : Reaction with ethyl cyclopropanecarboxylate in THF at -78°C to 70°C.

  • Workup : Hydrolysis with HCl, extraction, and chromatography.

Challenges :

  • Sensitivity of the pyridine ring to strong bases.

  • Competing side reactions (e.g., over-addition).

Oxidation-Mediated Pathways

Potassium Persulfate-Driven Oxidation

Patent WO2021096903A1 describes the oxidation of dihydropyrazoles to aromatic pyrazoles using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid. Adapting this method, a dihydro intermediate of this compound could be oxidized to the target compound.

Optimized Conditions :

  • Oxidizing Agent : K₂S₂O₈ (1.3–1.7 equivalents)

  • Catalyst : H₂SO₄ (10 mol%)

  • Solvent : Acetonitrile/water (1:1)

  • Yield : 75–80%.

Phase Transfer Catalysis for Cyclopropane Synthesis

Cyclization of Chlorobutyrate Esters

U.S. Patent 5,504,245 outlines a phase-transfer method for cyclopropanecarboxylate esters, involving sodium hydroxide and dichloromethane. While originally designed for non-heterocyclic substrates, this method could be modified for pyridine-containing precursors.

Steps :

  • Esterification : 4-Chlorobutyric acid → ethyl 4-chlorobutyrate.

  • Cyclization : NaOH, benzyltriethylammonium chloride (BTEAC), DCM.

  • Functionalization : Bromination at the pyridine ring.

Limitations :

  • Low yields (~46%) in amidation steps.

  • Solvent toxicity concerns (DCM).

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Advantages Challenges
CuI/Pd₂(dba)₃CuI, Pd₂(dba)₃69–82%One-pot, high regioselectivityRequires diazomethane handling
Grignard AdditionMg, THF~60%Scalable, avoids transition metalsPyridine Grignard instability
K₂S₂O₈ OxidationK₂S₂O₈, H₂SO₄75–80%Mild conditions, aqueous compatibilityRequires dihydro precursor
Phase TransferNaOH, BTEAC≤46%Solvent versatilityLow yield, toxic solvents

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate is primarily explored for its therapeutic potential . Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. For instance, compounds with similar brominated pyridine structures have shown activity against resistant strains of bacteria, which is critical in the context of increasing antimicrobial resistance .
  • Anticancer Properties : The compound's ability to interact with specific cellular pathways suggests potential anticancer applications. Studies involving similar compounds indicate that they may induce apoptosis in cancer cells, providing a basis for further exploration of this compound as a lead compound in anticancer therapy .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives with tailored properties .
  • Cyclopropanation Reactions : The cyclopropane moiety can participate in further reactions, expanding its utility in synthetic pathways .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on structurally related compounds demonstrated that derivatives with brominated pyridine rings exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 0.073 mg/ml for certain derivatives, suggesting that this compound could similarly possess potent antimicrobial effects .

Case Study 2: Anticancer Mechanism Exploration

Research into the mechanism of action for related compounds indicated that they can modulate apoptotic pathways in cancer cells. For example, compounds featuring similar structural motifs were shown to activate caspases and disrupt mitochondrial membrane potential in cancer cell lines, leading to cell death . This suggests a promising avenue for investigating this compound's role in cancer therapy.

Comparative Analysis with Analogous Compounds

To illustrate the potential applications and variations in activity, a comparison table of this compound with structurally related compounds is provided below:

Compound NameStructure CharacteristicsUnique Features
Ethyl 1-(6-bromopyridin-2-yl)cyclopropanecarboxylateSimilar cyclopropane structureDifferent bromination position affecting activity
Ethyl 2-(5-bromopyridin-3-yl)acetateContains an acetate groupPotentially different reactivity due to acetate
Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylateContains trifluoromethyl groupEnhanced lipophilicity and potential bioactivity

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The cyclopropanecarboxylate group may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems .

Comparison with Similar Compounds

Resmethrin ([5-(Phenylmethyl)-3-furanyl]methyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate)

Key Similarities :

  • Both compounds contain a cyclopropanecarboxylate ester core.
  • Functionalized with aromatic groups (pyridine in the target vs. furan in Resmethrin).

Key Differences :

Property Ethyl 1-(5-Bromopyridin-3-yl)cyclopropanecarboxylate Resmethrin
Molecular Formula C₁₁H₁₂BrNO₂ C₂₂H₂₆O₃
Functional Groups Bromopyridine, ester Furan, ester, propenyl
Applications Pharmaceutical intermediate Pyrethroid insecticide
Reactivity Bromine enables cross-coupling Photodegradable; insecticidal activity via sodium channel modulation

The pyridine ring in the target compound enhances electron deficiency, favoring nucleophilic aromatic substitution, whereas Resmethrin’s furan and propenyl groups contribute to its insecticidal properties.

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine Hydrochloride (CAS: 1993189-05-1)

Key Similarities :

  • Shares the 5-bromopyridin-3-yl and cyclopropane motifs.

Key Differences :

Property This compound 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine HCl
Molecular Formula C₁₁H₁₂BrNO₂ C₈H₁₀BrClN₂
Functional Groups Ester Amine hydrochloride
Solubility Likely lipophilic (ester group) Hydrophilic (ionized amine)
Applications Synthetic intermediate Precursor for amide/urea derivatives

The ester group in the target compound improves membrane permeability compared to the polar amine hydrochloride, making it more suitable for prodrug formulations.

Ethyl 2:4-Dimethyl-3-propylpyrrole-5-carboxylate and Derivatives

Key Similarities :

  • Both are carboxylate esters with aromatic heterocycles.

Key Differences :

Property This compound Ethyl 2:4-Dimethyl-3-propylpyrrole-5-carboxylate
Aromatic Core Pyridine Pyrrole
Bromination Site 5-position on pyridine 2:3-positions on pyrrole
Reactivity Electrophilic substitution at pyridine C-2/C-4 Condensation reactions (e.g., porphyrin synthesis)

Pyridine’s electron deficiency directs electrophilic reactions to C-2/C-4, whereas pyrrole’s electron-rich nature supports condensations (e.g., porphyrin formation in ).

Biological Activity

Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound consists of a cyclopropanecarboxylate moiety linked to a brominated pyridine ring, which may influence its pharmacological properties.

  • Molecular Formula : C12_{12}H12_{12}BrN1_{1}O2_{2}
  • Molar Mass : Approximately 270.12 g/mol
  • Structure : The compound features a cyclopropane ring that can interact with various biological targets, potentially modulating their activities through covalent bonding and other interactions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The cyclopropane ring serves as a reactive site, while the pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing binding affinity and specificity toward target molecules .

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Initial assays have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant for treating diseases such as cancer or metabolic disorders.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for activity in modulating neurotransmitter systems.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of this compound. Below are some notable findings:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntimicrobialShowed inhibition against several bacterial strains.
Enzyme InhibitionIdentified as a potential inhibitor of phosphodiesterase (PDE), enhancing cAMP levels.
NeuropharmacologySuggested modulation of GABAergic pathways, indicating potential anxiolytic effects.

Comparison with Similar Compounds

This compound has been compared with structurally similar compounds to assess differences in biological activity:

Compound NameStructure CharacteristicsUnique Features
Ethyl 1-(6-bromopyridin-2-yl)cyclopropanecarboxylateSimilar cyclopropane structureDifferent bromination position affecting activity
Ethyl 2-(5-bromopyridin-3-yl)acetateContains an acetate group instead of carboxylic acidPotentially different reactivity due to acetate
Methyl 1-(pyridin-3-YL)cyclopropanecarboxylateContains methyl instead of ethylMay exhibit different biological activities

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate, and what analytical techniques are used to confirm its structure?

Answer:
The synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative. A key step is the formation of the cyclopropane ring via intramolecular alkylation or metal-catalyzed reactions, as demonstrated in ethyl cyclopropanecarboxylate derivatives . For example, halogenated intermediates (e.g., 5-bromopyridinyl precursors) are coupled with cyclopropane-building blocks under conditions optimized for steric control. Post-synthesis, analytical validation employs:

  • NMR spectroscopy : To confirm the ester group (δ ~4.2 ppm for -OCH2CH3) and cyclopropane protons (δ ~1.0–1.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z ≈ 299 for C11H11BrNO2) .
  • X-ray crystallography : For resolving stereochemistry and bond angles (e.g., triclinic crystal systems with unit cell dimensions a = 9.7–14.3 Å) .

Basic: How is the cyclopropane ring in this compound synthesized, and what are the key reaction conditions?

Answer:
The cyclopropane ring is often formed via intramolecular alkylation of enolate intermediates or transition metal-catalyzed cycloadditions . For instance:

  • Enolate alkylation : Ethyl 4-chlorobutyrate derivatives undergo base-mediated cyclization at low temperatures (−78°C) to form cyclopropane rings .
  • Catalytic methods : Rhodium or palladium catalysts enable [2+1] cyclopropanation of alkenes with diazo esters, requiring anhydrous solvents (e.g., THF) and inert atmospheres .
    Critical conditions include temperature control (−78°C to room temperature), solvent choice (e.g., dichloromethane for stability), and reaction time (minutes to hours) to minimize side reactions .

Advanced: What challenges arise in achieving stereochemical control during the synthesis of this compound, and how can they be addressed methodologically?

Answer:
Steric hindrance from the 5-bromopyridinyl group and the cyclopropane ring often leads to racemization or diastereomer formation . Strategies include:

  • Chiral auxiliaries : Introducing temporary chiral groups (e.g., menthol esters) to direct cyclopropane formation .
  • Asymmetric catalysis : Using chiral ligands (e.g., BINAP) with palladium to enforce enantioselectivity .
  • Chromatographic separation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers .

Advanced: How can computational chemistry methods predict the reactivity and interaction of this compound with biological targets?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking simulates binding to biological targets (e.g., enzymes) by analyzing:

  • Binding affinity : Estimated via scoring functions (e.g., AutoDock Vina).
  • Interaction maps : Hydrogen bonds between the ester carbonyl and active-site residues .
    Molecular dynamics (MD) simulations further assess stability in aqueous environments, critical for pharmacokinetic profiling .

Advanced: What are the common contradictions in reported synthetic yields of this compound, and how can researchers optimize reaction conditions?

Answer:
Discrepancies in yields (e.g., 40–80%) stem from variations in:

  • Catalyst loading : Excess palladium may accelerate side reactions (e.g., debromination) .
  • Solvent polarity : Polar aprotic solvents (DMF) vs. non-polar (toluene) alter reaction kinetics .
    Optimization strategies :
  • Design of Experiments (DoE) : Multivariate analysis identifies optimal parameters (temperature, solvent ratio).
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation to adjust conditions dynamically .

Basic: What spectroscopic data (NMR, IR, MS) are critical for characterizing this compound, and what peaks are typically observed?

Answer:

  • ¹H NMR :
    • Cyclopropane protons: δ 1.0–1.5 ppm (multiplet, 4H).
    • Ethyl ester: δ 4.2 ppm (quartet, -OCH2CH3), δ 1.3 ppm (triplet, -CH3) .
  • ¹³C NMR :
    • Ester carbonyl: δ ~170 ppm.
    • Pyridinyl carbons: δ 120–150 ppm .
  • IR : Strong C=O stretch at ~1720 cm⁻¹ .
  • HRMS : Exact mass confirmed via [M+Na]+ adduct (e.g., m/z 322.98 for C11H11BrNO2Na) .

Advanced: How does the presence of the 5-bromopyridinyl moiety influence the electronic and steric properties of this compound?

Answer:
The 5-bromopyridinyl group exerts:

  • Electron-withdrawing effects : Polarizes the cyclopropane ring, enhancing electrophilicity at the ester carbonyl .
  • Steric bulk : Restricts rotation around the C-N bond, favoring specific conformers in crystal structures (e.g., P-1 space group) .
    Computational models (e.g., NBO analysis) quantify charge distribution, showing increased electron density at the pyridinyl nitrogen .

Basic: What are the storage and handling recommendations for this compound to ensure stability?

Answer:

  • Storage : Under inert gas (argon) at −20°C to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture.
  • Safety : Hazard codes H315 (skin irritation) and H319 (eye irritation) mandate PPE (gloves, goggles) .

Advanced: What are the strategies for resolving discrepancies in crystallographic data of this compound derivatives?

Answer:
Contradictions in unit cell parameters (e.g., a = 9.7 Å vs. 11.3 Å) arise from polymorphism or measurement errors. Mitigation includes:

  • High-resolution synchrotron XRD : Reduces data collection errors .
  • Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C-H···O bonds) affecting packing .
  • Rietveld refinement : Adjusts for preferred orientation in powder samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.